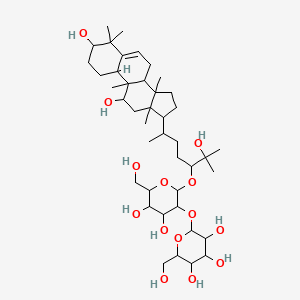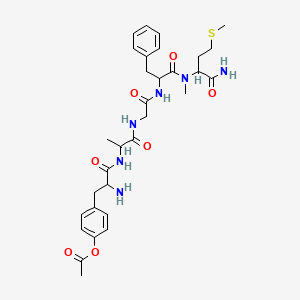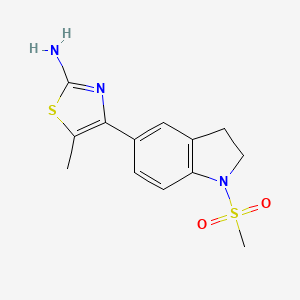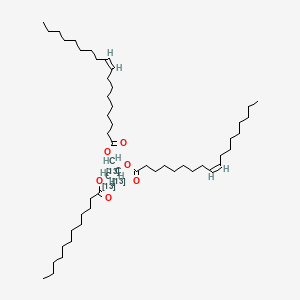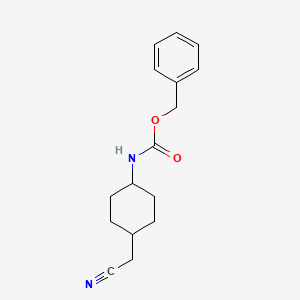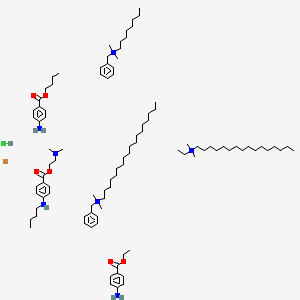
Cetacaine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cetacaine is a topical anesthetic that contains the active ingredients benzocaine (14%), butamben (2%), and tetracaine hydrochloride (2%). It is primarily used to produce anesthesia on mucous membranes to numb and control pain in areas such as the mouth, nose, throat, and other mucosal surfaces . This compound is available in various forms, including liquid, gel, and spray .
Preparation Methods
Cetacaine is synthesized by combining its active ingredients in specific proportions. The preparation involves dissolving benzocaine, butamben, and tetracaine hydrochloride in a bland water-soluble base. The mixture also contains small amounts of benzalkonium chloride and cetyl dimethyl ethyl ammonium bromide . Industrial production methods ensure the precise formulation and consistency of the product, which is then packaged in different forms for medical use .
Chemical Reactions Analysis
Cetacaine undergoes various chemical reactions, primarily involving its active ingredients:
Oxidation and Reduction: Benzocaine, butamben, and tetracaine hydrochloride can undergo oxidation and reduction reactions under specific conditions.
Substitution: These compounds can participate in substitution reactions, where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are often carried out under controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Cetacaine has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of local anesthetics and their interactions with biological membranes.
Biology: Researchers use this compound to investigate the effects of local anesthetics on nerve conduction and cellular processes.
Medicine: this compound is extensively used in medical and dental procedures to provide localized anesthesia.
Mechanism of Action
Cetacaine exerts its effects by stabilizing neuronal membranes and inhibiting the ionic fluxes required for the initiation and conduction of nerve impulses. This action is primarily due to the combined effects of benzocaine, butamben, and tetracaine hydrochloride . Benzocaine provides a quick onset of anesthesia, while butamben and tetracaine hydrochloride extend the duration of the anesthetic effect .
Comparison with Similar Compounds
Cetacaine is unique due to its combination of three active ingredients, which provides a more effective and longer-lasting anesthetic effect compared to single-component anesthetics. Similar compounds include:
Benzocaine: A common local anesthetic used in various over-the-counter products.
Lidocaine: Another widely used local anesthetic, often used in combination with other agents.
Prilocaine: Frequently combined with lidocaine for dental and medical applications.
HurriPak: Contains 20% benzocaine and is used for similar applications as this compound.
This compound’s unique formulation allows for rapid onset and extended duration of anesthesia, making it a preferred choice in many medical and dental procedures .
Properties
CAS No. |
64082-67-3 |
|---|---|
Molecular Formula |
C99H175BrClN7O6+2 |
Molecular Weight |
1674.8 g/mol |
IUPAC Name |
benzyl-dimethyl-octadecylazanium;benzyl-dimethyl-octylazanium;butyl 4-aminobenzoate;2-(dimethylamino)ethyl 4-(butylamino)benzoate;ethyl 4-aminobenzoate;ethyl-hexadecyl-dimethylazanium;bromide;hydrochloride |
InChI |
InChI=1S/C27H50N.C20H44N.C17H30N.C15H24N2O2.C11H15NO2.C9H11NO2.BrH.ClH/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-22-25-28(2,3)26-27-23-20-19-21-24-27;1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;1-4-5-6-7-8-12-15-18(2,3)16-17-13-10-9-11-14-17;1-4-5-10-16-14-8-6-13(7-9-14)15(18)19-12-11-17(2)3;1-2-3-8-14-11(13)9-4-6-10(12)7-5-9;1-2-12-9(11)7-3-5-8(10)6-4-7;;/h19-21,23-24H,4-18,22,25-26H2,1-3H3;5-20H2,1-4H3;9-11,13-14H,4-8,12,15-16H2,1-3H3;6-9,16H,4-5,10-12H2,1-3H3;4-7H,2-3,8,12H2,1H3;3-6H,2,10H2,1H3;2*1H/q3*+1;;;;;/p-1 |
InChI Key |
OMAFOCBRUMMGGS-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCCCCCCCCCCCCC[N+](C)(C)CC.CCCCCCCC[N+](C)(C)CC1=CC=CC=C1.CCCCNC1=CC=C(C=C1)C(=O)OCCN(C)C.CCCCOC(=O)C1=CC=C(C=C1)N.CCOC(=O)C1=CC=C(C=C1)N.Cl.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



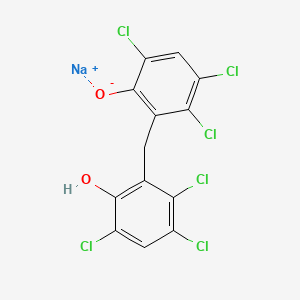
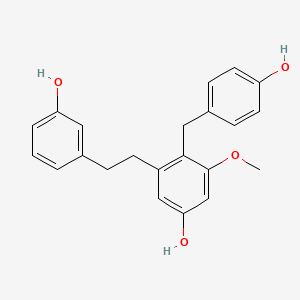
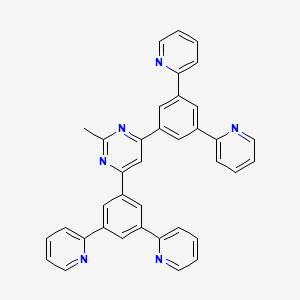
![N-[4-[4-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]phenyl]phenyl]-N-phenylnaphthalen-1-amine](/img/structure/B12300622.png)
![1-(4-hydroxy-3-methoxy-phenyl)-2-[4-[(E)-3-hydroxyprop-1-enyl]-2,6-dimethoxy-phenoxy]propane-1,3-diol](/img/structure/B12300632.png)
![4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-yl)benzoic acid](/img/structure/B12300635.png)
![bis(2,2'-bipyridine-kappaN1,kappaN1')[[2,2'-bipyridine]-5,5'-dicarboxylato(2-)-kappaN1,kappaN1']-, dihydrochloride](/img/structure/B12300644.png)
